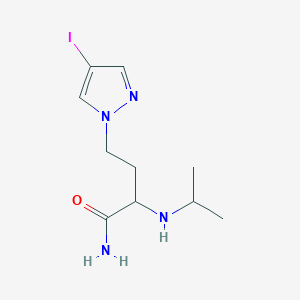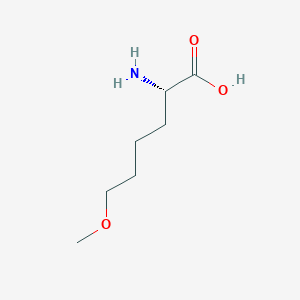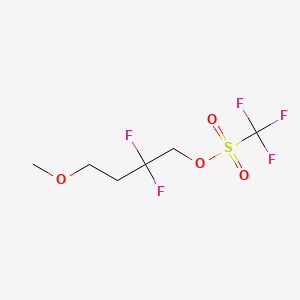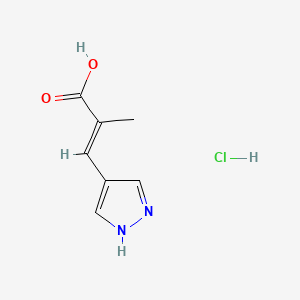![molecular formula C14H10BrNO2S2 B13558225 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H10BrNO2S2 It is a brominated benzonitrile derivative that contains both a methanesulfonylphenyl and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions often use reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine and methanesulfonylphenyl groups can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(methylsulfanyl)benzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-(methylthio)benzonitrile
Uniqueness
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is unique due to the presence of both the methanesulfonylphenyl and sulfanyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Propiedades
Fórmula molecular |
C14H10BrNO2S2 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
4-bromo-2-(4-methylsulfonylphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H10BrNO2S2/c1-20(17,18)13-6-4-12(5-7-13)19-14-8-11(15)3-2-10(14)9-16/h2-8H,1H3 |
Clave InChI |
QPLQPXVBZRWCTA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)SC2=C(C=CC(=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)











